2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound It features a pyrido[4,3-b][1,6]naphthyridine core, which is fused with a triazole ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzyl or triazole moieties.
Scientific Research Applications
2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
1,2,4-triazole derivatives: Widely studied for their medicinal properties.
Pyrido[4,3-b][1,6]naphthyridine analogs: Investigated for their potential in drug development and materials science
Uniqueness
What sets 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18N6O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-benzyl-2-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C22H18N6O2/c1-2-19-24-22(26-25-19)28-11-9-18-16(21(28)30)12-15-17(23-18)8-10-27(20(15)29)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI Key |
XTPNFKALVWRKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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